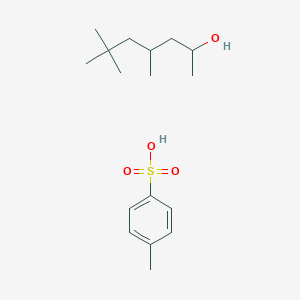
Germane--niobium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane–niobium (1/1) is a chemical compound consisting of one atom of germanium and one atom of niobium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of germane–niobium (1/1) typically involves the reaction of niobium with germanium under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where niobium and germanium precursors are introduced into a reaction chamber at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of germane–niobium (1/1) may involve advanced techniques such as sputtering or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Germane–niobium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Germane–niobium (1/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Germane–niobium (1/1) can undergo substitution reactions with halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce niobium oxides and germanium oxides, while reduction reactions may yield lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Germane–niobium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with unique electrical and thermal properties.
Superconductivity: Germane–niobium (1/1) is studied for its potential use in superconducting materials, which have applications in various high-tech industries.
Catalysis: The compound is explored for its catalytic properties in chemical reactions, making it useful in industrial processes.
Electronics: Germane–niobium (1/1) is investigated for its potential use in electronic devices, including semiconductors and sensors.
Mecanismo De Acción
The mechanism by which germane–niobium (1/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the germanium and niobium atoms, which influence its reactivity and stability. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Niobium–tin (Nb3Sn): A well-known superconducting compound with similar applications in superconductivity.
Niobium–titanium (NbTi): Another superconducting material used in various high-tech applications.
Niobium–germanium (Nb3Ge): A compound with similar properties and applications in superconductivity and materials science.
Uniqueness
Germane–niobium (1/1) is unique due to its specific combination of germanium and niobium atoms, which impart distinct properties not found in other similar compounds
Propiedades
Número CAS |
37279-34-8 |
|---|---|
Fórmula molecular |
GeNb |
Peso molecular |
165.54 g/mol |
Nombre IUPAC |
germanium;niobium |
InChI |
InChI=1S/Ge.Nb |
Clave InChI |
RTRWPDUMRZBWHZ-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


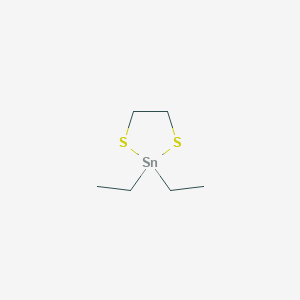
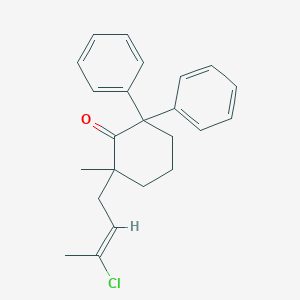
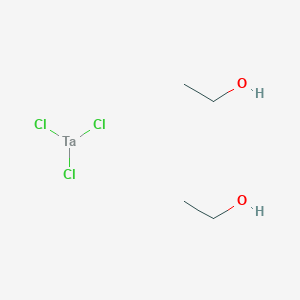

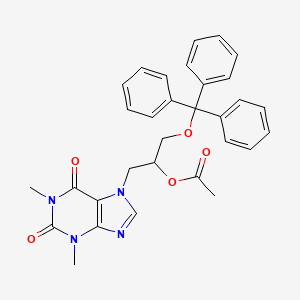
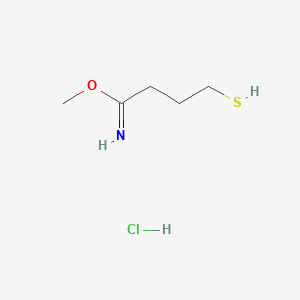
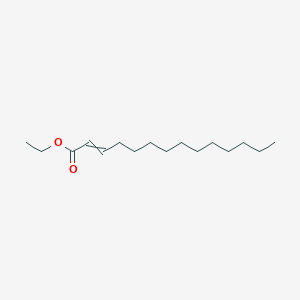
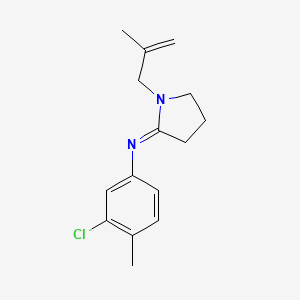
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
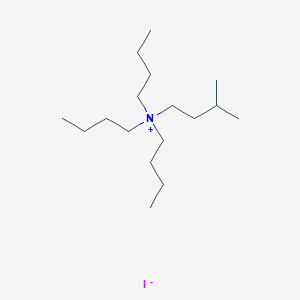
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
